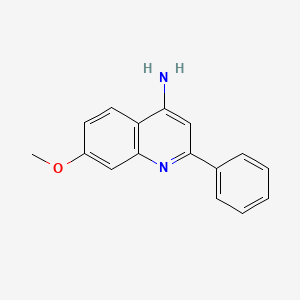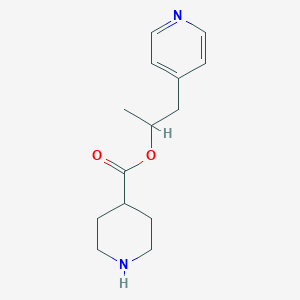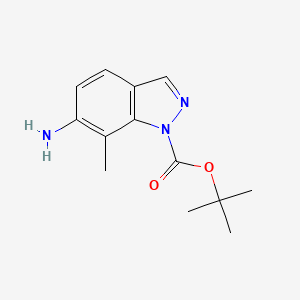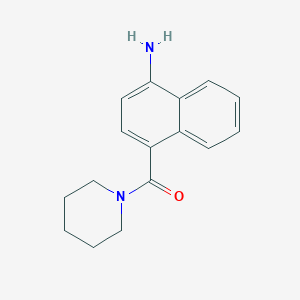
1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine is a chemical compound characterized by the presence of both difluoro and nitrophenyl groups attached to an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine typically involves the reaction of 2,6-difluoro-4-nitrophenol with suitable azetidine precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents such as chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted azetidines and difluoro derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoro and nitrophenyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Difluoro-4-nitrophenol
- 1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one
- 2-(2,6-Difluoro-4-nitrophenyl)propan-1-ol
Uniqueness
1-(2,6-Difluoro-4-nitrophenyl)-3,3-difluoroazetidine is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Número CAS |
919356-97-1 |
|---|---|
Fórmula molecular |
C9H6F4N2O2 |
Peso molecular |
250.15 g/mol |
Nombre IUPAC |
1-(2,6-difluoro-4-nitrophenyl)-3,3-difluoroazetidine |
InChI |
InChI=1S/C9H6F4N2O2/c10-6-1-5(15(16)17)2-7(11)8(6)14-3-9(12,13)4-14/h1-2H,3-4H2 |
Clave InChI |
LZVNSRPSJXCADH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=C(C=C(C=C2F)[N+](=O)[O-])F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2,6,6-Tetramethyl-1-[(trimethylsilyl)oxy]cyclohexane-1-carbonitrile](/img/structure/B11863109.png)






![3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11863155.png)
![Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate](/img/structure/B11863160.png)

![4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863166.png)
